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Compound of Interest |

Compound Name: Azimilide hydrochloride
CAS No.: 149888-94-8
Cat. No.: B1662470
. J

Executive Summary

Azimilide (NE-10064) represents a unique subclass of Class Il antiarrhythmic agents
characterized by a hydantoin core.[1][2][3] Unlike pure IKr blockers (e.g., dofetilide), Azimilide
exhibits a dual-blocking mechanism, inhibiting both the rapid (

) and slow (
) components of the delayed rectifier potassium current.[1][3][4]

This guide dissects the chemical architecture of Azimilide to elucidate the structural
determinants required for this dual-channel blockade.[2][3] It analyzes the pharmacophore
through three distinct regions: the lipophilic tail, the hydantoin scaffold, and the basic amine
side chain.[3]

Key Pharmacological Parameters
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Parameter Value Significance
hERG (
] ) Dual blockade reduces reverse
Primary Target ) & KvLQT1/minK (
use-dependence.[1][2]
)
( ~0.4-1.0 High potency rapid component
) M block.[1][3]
~3.0
( Moderate potency slow
M component block.[1][3]
)
_ o High lipophilicity aids
Bioavailability >80% (Human) ]
absorption.[1][3]
Slow elimination due to large
Half-life ~114 hours

Chemical Scaffold Analysis

The Azimilide molecule can be deconstructed into three pharmacophoric regions. Modifications
in these zones drastically alter channel affinity and metabolic stability.[2][3]

The Pharmacophore Map

The molecule consists of a chlorophenyl-furanyl tail (Lipophilic Zone), linked via an azomethine
bond to a hydantoin ring (Scaffold), which is N-substituted with a basic piperazine chain
(Cationic Zone).[1]
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Figure 1: Pharmacophore segmentation of Azimilide showing the critical connectivity between
the lipophilic tail and the cationic head.[1][3]

Detailed SAR Analysis
Region A: The Cationic Head (Basic Side Chain)

The distal nitrogen atom (protonated at physiological pH) is the primary anchor for potassium
channel blockade.[1][3] It interacts with aromatic residues (Tyr652 and Phe656) in the hERG
channel pore via cation-

interactions.[1][2][3]

o Tertiary Amine Necessity: The terminal nitrogen must be basic (

).[1][2][3] Conversion to an N-oxide (a major metabolite) abolishes antiarrhythmic activity,
confirming the requirement for a positive charge.[1][2][3]

e N-Methylation: The parent compound is N-methylated.[1][2][3] The metabolite desmethyl-
azimilide retains Class Il activity, indicating that the methyl group is not essential for binding,
though it likely influences lipophilicity and blood-brain barrier penetration.[2][3]

o Linker Length: The alkyl chain connecting the hydantoin to the piperazine (butyl linker)
positions the charged nitrogen at the optimal distance from the aromatic tail to span the
channel pore.[3] Shortening this chain (< 3 carbons) significantly reduces potency.[1][3]

Region B: The Hydantoin Core
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The hydantoin ring serves as a non-aromatic, polar scaffold that orients the tail and head
groups.[2][3]

 Rigidity: Unlike flexible alkyl chains, the hydantoin ring introduces constrained geometry.[2]

[3]

o Metabolic Stability: The ring itself is relatively stable, but it acts as the attachment point for
the labile azomethine linker.[3]

o Substitution: The N3-position is the attachment point for the basic chain.[1][2][3] The C5-
position is part of the double bond to the furan ring.[2][3]

Region C: The Lipophilic Tail (Chlorophenyl-furan)

This region inserts into hydrophobic pockets within the channel vestibule.[1][2][3]

e Halogenation: The para-chloro substituent increases lipophilicity and metabolic resistance to
ring oxidation.[1][2][3] Removal of the chlorine atom reduces potency.[2][3]

o Furan Ring: Acts as a spacer and contributes to the conjugated system extending from the
phenyl ring to the azomethine bond.[3]

o Azomethine Linkage (-CH=N-): This is the metabolic "Achilles' heel."[1][2][3] In vivo cleavage
of this bond yields 4-chloro-2-phenylfuroic acid and a hydantoin amine, both of which are
inactive.[1][2][3] This confirms that the intact molecule is required for activity; it is not a
prodrug.[2][3]

Inverse SAR: Lessons from Metabolites

Analyzing metabolites provides definitive "negative SAR" data—modifications that destroy
activity.[2][3]
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Activity (
Compound Structural Change SAR Insight
)
o Optimal
Azimilide Parent Potent
pharmacophore.[1][2]
VS
Desmethyl-azimilide Loss of N-methyl Active
amine is tolerated.[1]
[2]
N-oxidation ( Basic N is critical;
Azimilide N-oxide Inactive charge delocalization
) ruins binding.[1][2][3]
) ) ] ] ] Linker integrity is non-
Furoic Acid Metabolite  Cleavage of linker Inactive

negotiable.[1][2][3]

Next-Generation Analogues (Kv1.5 Selectivity)

Recent research has utilized the Azimilide scaffold to develop atrial-selective agents (Kv1.5
blockers) to treat atrial fibrillation without ventricular pro-arrhythmia.[1][2][3]

Case Study: DDO-02005

» Modification: Replacement of the chlorophenyl-furan tail with specific arylmethylpiperidine
moieties.

e Outcome: Shift in selectivity from hERG (

) to Kv1.5 (

).

e Mechanism: The hydantoin core is retained, but the "tail" volume is adjusted to fit the distinct
pore architecture of Kv1.5 channels.[3]

Experimental Protocols
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Synthesis of Azimilide Analogues

Context: General protocol for coupling the hydantoin core with the aldehyde tail.
Reagents:

» 1-Aminohydantoin derivative (with pre-attached basic side chain).[1][2][3]

e 5-(4-chlorophenyl)-2-furaldehyde.[1][2][3]

o Ethanol (solvent).[2][3]

o Catalytic acid (HCI or Acetic Acid).[2][3]

Workflow:

Dissolution: Dissolve 1.0 eq of the 1-aminohydantoin intermediate in absolute ethanol.
o Addition: Add 1.1 eq of 5-(4-chlorophenyl)-2-furaldehyde.
o Reflux: Heat the mixture to reflux (

) for 2—4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

» Precipitation: Cool the reaction mixture to

. The product typically precipitates as a solid.[2][3]

e Filtration: Collect the solid by vacuum filtration.[2][3]

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if
necessary.

o Salt Formation: Dissolve the free base in ethanol and add 2.0 eq of concentrated HCI to
generate the dihydrochloride salt.[3]
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Figure 2: Synthetic pathway for the condensation of the hydantoin core with the aromatic
aldehyde tail.[1][2][3][5]

Electrophysiological Evaluation (Patch Clamp)
Context: Validating
and

blockade in mammalian cells (e.g., CHO or HEK293 stably expressing hERG or
KvLQT1/minK).

o Cell Preparation: Culture cells on glass coverslips. Place in a recording chamber perfused
with Tyrode’s solution (
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e Pipette Solution:

o (hERG): 130 mM KCI, 1 mM
,5mM EGTA, 10 mM HEPES, 5 mM MgATP.

o (KvLQT1): Similar internal solution, but external solution may require specific blockers
(e.g., chromanol 293B) to isolate currents if using native myocytes.[1][3]

» Voltage Protocol (

[e]

Holding potential: -80 mV.[1][2][3]

o

Depolarizing step: +20 mV for 2 seconds (activates channels).[1][3]

[¢]

Repolarizing step: -50 mV (elicits tail current).[1][2][3]

[¢]

Measurement: Measure the peak tail current amplitude at -50 mV.
» Drug Application: Perfusion of Azimilide analogue (0.01 - 10

M).[1][2][3] Allow 5-10 minutes for steady-state block.

e Analysis: Fit concentration-response curves to the Hill equation:
[11[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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